molecular formula C9H10N2O4 B1352125 Ethyl 4-amino-3-nitrobenzoate CAS No. 76918-64-4

Ethyl 4-amino-3-nitrobenzoate

Cat. No. B1352125
CAS RN: 76918-64-4
M. Wt: 210.19 g/mol
InChI Key: HPCYANYWTUCLMH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-nitrobenzoate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The IUPAC name for this compound is ethyl 4-amino-3-nitrobenzoate .


Synthesis Analysis

The synthesis of Ethyl 4-amino-3-nitrobenzoate can be achieved through a two-step process. The first step involves the esterification of p-nitro benzoic acid to its ethyl ester, followed by the reduction of the nitro group . Alternatively, the process can start with the reduction of the nitro group leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-nitrobenzoate includes a benzene ring substituted with an amino group at the 4th position and a nitro group at the 3rd position . The benzene ring is also substituted with an ester group, which includes an ethyl group .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-amino-3-nitrobenzoate primarily include its synthesis reactions. As mentioned earlier, it can be synthesized either by esterification of p-nitro benzoic acid followed by nitro reduction, or by nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-nitrobenzoate has a molecular weight of 210.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 210.06405680 g/mol . The topological polar surface area of the compound is 98.1 Ų . The heavy atom count of the compound is 15 .

Scientific Research Applications

Nonlinear Optical Properties

Ethyl 4-amino-3-nitrobenzoate, as part of synthesized chromophores, has been studied for its nonlinear optical properties. Research has shown that certain derivatives of this compound exhibit significant two-photon absorption cross-sections and fluorescence when exposed to laser irradiation, making them potentially useful in optical applications (Yan, 2003).

Anti-Cancer Activity

A derivative of 4-(methylamino)-3-nitrobenzoic acid, closely related to ethyl 4-amino-3-nitrobenzoate, has been synthesized and shown to exhibit in vitro anti-cancer activity against human gastric cancer cell lines (L.-Z. Liu et al., 2019). This highlights its potential in medicinal chemistry, particularly in developing anti-cancer therapies.

Synthesis Technology

The synthesis technology involving ethyl 4-amino-3-nitrobenzoate derivatives has been optimized for higher yield and industrial scalability. Studies have focused on improving synthesis methods, like the hydrazine hydrate reduction method, to achieve stable, simple, and high-yield processes suitable for large-scale production (Fang Qiao-yun, 2012).

Impurity Determination in Pharmaceutical Intermediates

Research has also been conducted on identifying and analyzing impurities in compounds related to ethyl 4-amino-3-nitrobenzoate, which are intermediates in the synthesis of certain drugs. This is crucial for ensuring the quality and safety of pharmaceutical products (Yao Jun-hua, 2007).

Pharmaceutical Applications

Ethyl 4-amino-3-nitrobenzoate derivatives have been studied for their application in the pharmaceutical industry. For example, the synthesis of benzocaine, a local anesthetic, involves the reduction and esterification of compounds related to ethyl 4-amino-3-nitrobenzoate (A. D. S. França et al., 2020).

Catalytic Transfer Hydrogenation

The compound has been used in studies focusing on catalytic transfer hydrogenation, a process important in chemical synthesis and pharmaceutical manufacturing. This research enhances our understanding of catalytic reactions and their applications in synthesizing various compounds (L. Zhang, 2013).

Synthesis of Dabigatran Etexilate

Research on the synthesis of Dabigatran Etexilate, an anticoagulant medication, has involved derivatives of ethyl 4-amino-3-nitrobenzoate. This highlights the compound's role in synthesizing medically significant drugs (Chen Guohua, 2013).

Safety And Hazards

Ethyl 4-amino-3-nitrobenzoate may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

ethyl 4-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCYANYWTUCLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998206
Record name Ethyl 4-amino-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-nitrobenzoate

CAS RN

76918-64-4
Record name Benzoic acid, 4-amino-3-nitro-, ethyl ester
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-nitro-4-aminobenzoate
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Record name Ethyl 4-amino-3-nitrobenzoate
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Record name Ethyl 3-nitro-4-aminobenzoate
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Synthesis routes and methods I

Procedure details

4-Amino-3-nitrobenzoic acid (5.0 g, 27.4 mmol) was dissolved in ethanol (100 mL) and treated with a 2N solution of HCl in ether (30 mL). The reaction mixture was refluxed for 16 h, then the solvent was removed in vacuo. The crude compound was dissolved in dichloromethane and washed with NaOH 0.5N. The organic phase was dried over sodium sulfate and the solvent was removed. 4-Amino-3-nitrobenzoic acid ethyl ester was thus obtained as a yellow solid, 4.6 g, (79%), MS (ISP): m/e=211.1 (M+H+.), and used crude in the following reaction.
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Synthesis routes and methods II

Procedure details

Ethyl 4-amino-3-nitrobenzoate (D212) was prepared in an analogous manner to Description from commercially available 4-amino-3-nitrobenzoic acid using EtOH as solvent instead of MeOH.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KY Yeong, WL Liew, V Murugaiyah, CW Ang… - Bioorganic …, 2017 - Elsevier
A series of novel cholinesterase inhibitors containing nitrobenzoate core structure were synthesized by a facile and efficient method. The structure of the novel compounds were fully …
Number of citations: 10 www.sciencedirect.com
SW Fleisher - 1957 - search.proquest.com
… Ethyl 3,4-diaminobenzoate (9.3 g., 0.051 mole) obtained from the catalytic reduction of ethyl 4-amino-3nitrobenzoate and glycolic acid (3 - 9 g •» 0 .0 5 1 mole) were placed in a three-…
Number of citations: 2 search.proquest.com
KY Yeong, TS Chia, CK Quah, SC Tan - Journal of Chemical …, 2018 - Springer
… The resultant intermediate, ethyl 4-amino-3-nitrobenzoate 3, was then reduced to ethyl 3,4-diaminobenzoate 4 using stannous chloride. Cyclization of intermediate 4 with 4-…
Number of citations: 1 link.springer.com
S Wei, Z Ji - Journal of the Brazilian Chemical Society, 2015 - SciELO Brasil
… To a stirred solution of ethyl 4-amino-3-nitrobenzoate 5 (2.10 g, 10 µmol) in 25 mL dichloromethane (DCM) were added 3.0 mL triethylamine (Et 3 N). Isobutyl chloroformate (2.04 g, 15 …
Number of citations: 1 www.scielo.br
D Brahmaiah, AKD Bhavani, P Aparna, NS Kumar… - Molecules, 2022 - mdpi.com
… It afforded ethyl 4-amino-3-nitrobenzoate (9) (718 mg) whose NMR showed that it was pure. Rinsing by hot methanol the Büchner and the filter paper afforded additional 9 (60 mg) so …
Number of citations: 12 www.mdpi.com
J Yang, G Su, Y Ren, Y Chen - European Journal of Medicinal Chemistry, 2015 - Elsevier
… Compound 16 was prepared by using ethyl 4-amino-3-nitrobenzoate 2 (12.88 g, 61.3 mmol) and 3,4,5-trimethoxybenzoic acid 8 (14.30 g, 67.4 mmol) as starting substrates according to …
Number of citations: 13 www.sciencedirect.com
T Suami, A Day - The Journal of Organic Chemistry, 1959 - ACS Publications
… C1, Br, COOH, COOC2Hb), 4-chloro-2-nitroaniline, 4-bromo-2-nitroaniline, 4-amino-3-nitrobenzoie acid, and ethyl 4-amino-3-nitrobenzoate, respectively, were …
Number of citations: 8 pubs.acs.org
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
… A solution of 2.3 g (0.011 mol) of ethyl 4-amino-3-nitrobenzoate (150) 48 in 30 mL of pyridine was treated with 1.1 mL (0.011 mol) of 2-furoyl chloride (Aldrich), and the mixture stirred at …
Number of citations: 123 pubs.acs.org
H Koshio, F Hirayama, T Ishihara, R Shiraki… - Bioorganic & medicinal …, 2005 - Elsevier
… To a stirring solution of ethyl 4-amino-3-nitrobenzoate (6.02 g, 28.6 mmol) in 1,2-dichloroethane (30 mL) was added pyridine (3.34 g, 43 mmol) and 3-cyanobenzoylchloride (3.1 g, 17.8 …
Number of citations: 28 www.sciencedirect.com
A Fleifel - The Journal of Organic Chemistry, 1959 - ACS Publications
… C1, Br, COOH, COOC2Hb), 4-chloro-2-nitroaniline, 4-bromo-2-nitroaniline, 4-amino-3-nitrobenzoie acid, and ethyl 4-amino-3-nitrobenzoate, respectively, were …
Number of citations: 4 pubs.acs.org

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